molecular formula C12H17N3O2 B3057916 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 863453-76-3

4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline

Cat. No.: B3057916
CAS No.: 863453-76-3
M. Wt: 235.28
InChI Key: DUGUFBRTAQGQJO-UHFFFAOYSA-N
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Description

“4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H17N3O2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to an aniline group via an ethyl linker, and a nitro group attached to the aniline ring .

Scientific Research Applications

NLO Applications

4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has been studied for its potential applications in non-linear optics (NLO). A study by Draguta et al. (2015) explored binary adducts between similar compounds and various coformers, focusing on the formation of polar crystals which are significant in NLO applications (Draguta et al., 2015).

Chemical Shifts in NMR Analysis

Research by Rančić et al. (2014) involved synthesizing a series of compounds, including derivatives of this compound, to study linear free-energy relationships in 13C NMR chemical shifts. This study helps in understanding the influence of substituent effects in NMR spectroscopy (Rančić et al., 2014).

Photocaging and Metal Ion Release

Gwizdala et al. (2012) investigated nitrobenzhydrol-based photocages for Zn(2+) involving derivatives of this compound. The study emphasized the factors influencing metal ion release in photocaged complexes, a key consideration in photochemical applications (Gwizdala et al., 2012).

Synthesis of Substituted Pyrrolidines

Vincze et al. (2015) described the synthesis of various pyrrolidine and pyrrolo-pyrimidine derivatives, including those involving this compound. This study contributes to synthetic applications in creating complex organic compounds (Vincze et al., 2015).

Antibacterial and Antifungal Activity

A study by Banoji et al. (2022) focused on synthesizing anilines, including pyrazol-4-yl- and 2H-chromene-based substituted anilines, for potential use as antimicrobial agents. This research indicates the therapeutic applications of compounds related to this compound (Banoji et al., 2022).

Electrochromic Materials

Li et al. (2017) synthesized novel electrochromic materials using derivatives of this compound. These materials have potential applications in NIR region electrochromic devices (Li et al., 2017).

Cycloaddition Reactions

Żmigrodzka et al. (2022) investigated the [3+2] cycloaddition involving derivatives similar to this compound. This study is relevant for understanding the synthesis of pyrrolidines in organic chemistry (Żmigrodzka et al., 2022).

Directing Group in C-H Amination

Zhao et al. (2017) explored the use of 2-(pyridin-2-yl) aniline as a directing group in C-H amination, which is significant for functionalizing molecules including derivatives of this compound (Zhao et al., 2017).

Properties

IUPAC Name

4-nitro-N-(2-pyrrolidin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-5-3-11(4-6-12)13-7-10-14-8-1-2-9-14/h3-6,13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGUFBRTAQGQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729458
Record name 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863453-76-3
Record name 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 mL round bottom flask was dried in an oven overnight and cooled to room temperature under Ar(g). The flask was charged with fluoronitrobenzene (0.187 mL, 1.77 mmol), 2-Pyrrolidin-1-yl-ethylamine (0.201 g, 2.30 mmol) and dioxane (9.0 mL). To the solution, diispropyl ethyl amine (0.463 mL, 2.66 mmol) was added dropwise and allowed to stir at 105° C. for 48 h. The mixture was extracted with EtOAc (3ט30 mL), and with brine (2ט30 mL). The combined organic layers were then dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude mixture was then purified over silica (10% MeOH/90% CHCl3) affording (4-Nitro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine as a yellow solid (0.352 g, 1.50 mmol, 85% yield).
Quantity
0.187 mL
Type
reactant
Reaction Step One
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.463 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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